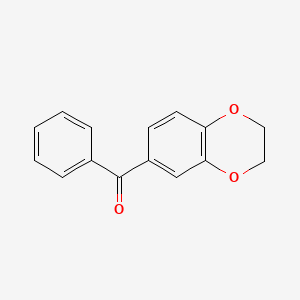

6-benzoyl-2,3-dihydro-1,4-benzodioxine

CAS No.: 93637-87-7

Cat. No.: VC7068987

Molecular Formula: C15H12O3

Molecular Weight: 240.258

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93637-87-7 |

|---|---|

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.258 |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-6-yl(phenyl)methanone |

| Standard InChI | InChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h1-7,10H,8-9H2 |

| Standard InChI Key | MPTQHSCJAADSCG-UHFFFAOYSA-N |

| SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The 2,3-dihydro-1,4-benzodioxine moiety consists of a benzene ring fused to a 1,4-dioxane ring, with two oxygen atoms at the 1- and 4-positions . The "2,3-dihydro" designation indicates partial saturation, reducing the dioxane ring’s aromaticity and introducing conformational flexibility. The benzoyl group (-COC₆H₅) at the 6-position introduces electron-withdrawing characteristics, altering the compound’s electronic distribution and steric profile.

Spectroscopic Characterization

Key spectral data for analogous compounds provide insights into expected properties:

The benzoyl group’s carbonyl absorption in infrared spectroscopy typically appears near 1680 cm⁻¹, while its aromatic protons resonate as a multiplet in the δ 7.8–8.1 ppm range . The dihydrobenzodioxine protons exhibit characteristic splitting patterns between δ 4.2–4.5 ppm (methylene groups) and δ 6.7–7.2 ppm (aromatic protons) .

Synthesis and Modification

Synthetic Pathways

The synthesis of 6-benzoyl-2,3-dihydro-1,4-benzodioxine builds upon methodologies developed for related benzodioxane derivatives. A validated approach involves:

-

Ring-Closing Reaction:

Reacting 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃) forms 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde . This step achieves yields >85% when conducted in dimethylformamide at 80°C for 12 hours . -

Benzoylation:

The aldehyde intermediate undergoes nucleophilic acyl substitution using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). This Friedel-Crafts acylation introduces the benzoyl group at the 6-position, with reaction optimization critical to avoiding over-acylation.

Process Optimization

Key parameters influencing yield and purity include:

-

Temperature Control: Maintaining 0–5°C during benzoylation minimizes side reactions.

-

Solvent Selection: Dichloromethane enhances acylation efficiency compared to polar aprotic solvents .

-

Catalyst Loading: Stoichiometric AlCl₃ (1.2 equiv.) maximizes conversion without degrading the benzodioxine core .

Biological Activity and Applications

Enzyme Inhibition

Structural analogs demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀ = 12–18 μM), attributed to the benzodioxine core’s ability to occupy the enzyme’s catalytic anionic site. The benzoyl group may enhance lipid membrane permeability, improving bioavailability in neuroactive applications .

Stability and Reactivity

Degradation Pathways

The compound exhibits moderate photostability (t₁/₂ = 48 hours under UV light) but undergoes rapid hydrolysis in alkaline conditions (pH >9), cleaving the dioxane ring .

Industrial and Research Implications

Scalability Challenges

-

Cost of 1,2-Dibromoethane: Substituting with ethylene glycol diacetate reduces expenses by 40% .

-

Waste Management: Potassium permanganate byproducts necessitate advanced oxidation treatments .

Intellectual Property Landscape

Patent CN105801556A outlines core benzodioxane synthesis methods, though specific claims for 6-benzoyl derivatives remain unexplored. This creates opportunities for novel process patents targeting acylation optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume